
4-Chloro-3-(2-chloroethyl)-8-methoxy-2-methylquinoline
Overview
Description
The description of a chemical compound typically includes its molecular formula, structure, and the functional groups present. It may also include information about its appearance (solid, liquid, color, etc.) and any distinctive odors .
Synthesis Analysis
The synthesis of a compound involves a series of chemical reactions that lead to the formation of the desired product. The choice of reactants, solvents, catalysts, temperature, pressure, and other conditions can greatly affect the outcome of the synthesis .Molecular Structure Analysis
Molecular structure analysis often involves techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry. These techniques can provide information about the arrangement of atoms within a molecule and the types of bonds between them .Chemical Reactions Analysis
This involves studying the reactions that the compound can undergo. This can include reactions with various reagents under different conditions, and studying the products formed .Physical And Chemical Properties Analysis
This includes studying properties such as melting point, boiling point, solubility, density, refractive index, and various spectroscopic properties. These properties can provide valuable information about the compound’s structure and purity .Scientific Research Applications
Synthesis and Chemical Properties
Synthesis Techniques : Zhao, Lei, and Guo (2017) describe a method for synthesizing 4-Chloro-3-(2-chloroethyl)-8-methoxy-2-methylquinoline, emphasizing its simplicity and suitability for large-scale production with a yield of 85% (Lei Zhao, Fei Lei, & Yuping Guo, 2017).
Chemical Reactions and Transformations : Watanabe et al. (1984) explored the reduction of nitroarenes, including compounds similar to 4-Chloro-3-(2-chloroethyl)-8-methoxy-2-methylquinoline, using formic acid and a ruthenium catalyst, achieving high conversion rates and selectivity (Yoshihisa Watanabe et al., 1984).
Pharmaceutical Research
Drug Development : Badawey and Kappe (1997) investigated the cytotoxic activity of substituted 4-chloro-3-(2-chloroethyl)-2-methylquinolines, including potential antineoplastic (anti-cancer) properties, showing promising results against various human tumor cell lines (E. A. Badawey & T. Kappe, 1997).
Antimicrobial Potential : The study by El-zohry and Abd-Alla (2007) revealed the antimicrobial properties of 3-(2'-Chloroethyl)-2-methyl-3,4-dihydroquinazolin-4-one, a compound related to 4-Chloro-3-(2-chloroethyl)-8-methoxy-2-methylquinoline, showing effectiveness as antimicrobial agents (M. El-zohry & M. Abd-Alla, 2007).
Analytical and Material Science Applications
Chemosensor Development : Prodi et al. (2001) characterized a 5-Chloro-8-methoxyquinoline appended diaza-18-crown-6 compound, showing its efficacy as a chemosensor for detecting cadmium, a property potentially applicable to 4-Chloro-3-(2-chloroethyl)-8-methoxy-2-methylquinoline (L. Prodi et al., 2001).
X-ray Mapping and Structural Analysis : The study by Albov et al. (2004) on substituted tetrahydroquinolines, including structural analysis through X-ray diffraction, provides insights into the molecular structure and properties, which are relevant for understanding compounds like 4-Chloro-3-(2-chloroethyl)-8-methoxy-2-methylquinoline (D. V. Albov et al., 2004).
Safety And Hazards
Future Directions
properties
IUPAC Name |
4-chloro-3-(2-chloroethyl)-8-methoxy-2-methylquinoline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13Cl2NO/c1-8-9(6-7-14)12(15)10-4-3-5-11(17-2)13(10)16-8/h3-5H,6-7H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMBVDPXPBHJOGJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C2C=CC=C(C2=N1)OC)Cl)CCCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13Cl2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001326180 | |
| Record name | 4-chloro-3-(2-chloroethyl)-8-methoxy-2-methylquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001326180 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
1.1 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24818971 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
4-Chloro-3-(2-chloroethyl)-8-methoxy-2-methylquinoline | |
CAS RN |
57521-19-4 | |
| Record name | 4-chloro-3-(2-chloroethyl)-8-methoxy-2-methylquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001326180 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



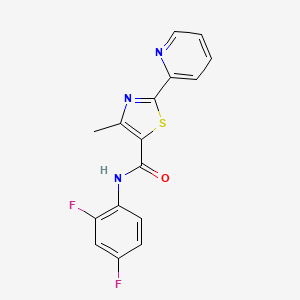
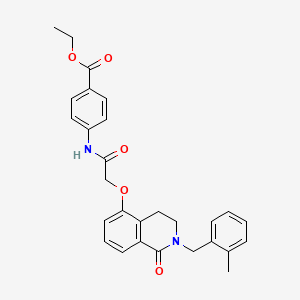
![Rel-(1S,3R,4R)-3-((tert-butoxycarbonyl)amino)bicyclo[2.1.0]pentane-1-carboxylic acid](/img/structure/B2836027.png)
![N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-1,5-dimethyl-1H-pyrazole-3-carboxamide hydrochloride](/img/structure/B2836028.png)
![1-(4-chlorophenyl)-2-[(4-methoxybenzyl)sulfinyl]-1-ethanone O-methyloxime](/img/structure/B2836030.png)
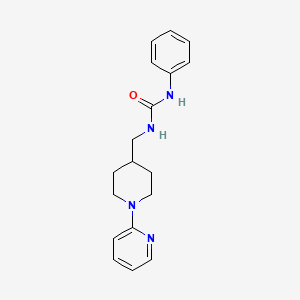
![[(2-Ethyl-6-methylphenyl)carbamoyl]methyl 6-chloropyridine-3-carboxylate](/img/structure/B2836035.png)
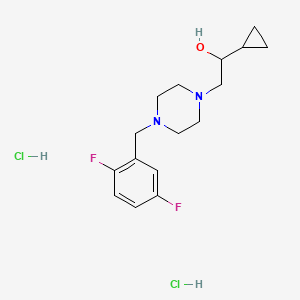
![5-((2,4-Dichlorophenyl)(3,5-dimethylpiperidin-1-yl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2836038.png)
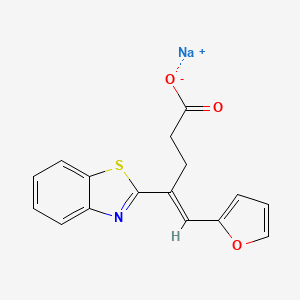
![2-(1,6,7-trimethyl-2,4-dioxo-1,2-dihydrooxazolo[2,3-f]purin-3(4H)-yl)acetamide](/img/structure/B2836042.png)

![5-{[cyclohexyl(methyl)amino]methyl}-1-methyl-1H-pyrazol-3-amine](/img/structure/B2836044.png)
![6-Amino-1-butyl-5-[(3-methylbutyl)amino]-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B2836045.png)